4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Sodium Channels Patch Clamp Electrophysiology NaV1.5

This pyridin-2(1H)-one derivative features electron-withdrawing chloro, nitro, and trifluoromethyl groups, making it a strategic intermediate for medicinal chemistry programs, particularly in the synthesis of Toll-like receptor (TLR) agonists. The C4-chloro group provides a critical handle for nucleophilic substitution (SNAr) diversification. It is also suitable as a low-potency control in sodium channel (NaV1.5/1.7) SAR studies. Available in high purity for bespoke research validation.

Molecular Formula C6H2ClF3N2O3
Molecular Weight 242.54 g/mol
CAS No. 947144-53-8
Cat. No. B6615409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
CAS947144-53-8
Molecular FormulaC6H2ClF3N2O3
Molecular Weight242.54 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C(=C1Cl)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C6H2ClF3N2O3/c7-2-1-3(6(8,9)10)11-5(13)4(2)12(14)15/h1H,(H,11,13)
InChIKeyDMOGSJFOYJCUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 947144-53-8) for Research


4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic pyridin-2(1H)-one derivative distinguished by electron-withdrawing chloro, nitro, and trifluoromethyl substituents. It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting Toll-like receptor (TLR) agonists, where the C4-chloro group provides a strategic nucleophilic substitution handle for further derivatization .

Procurement Precision: Why Pyridin-2(1H)-one Analogs Cannot Be Substituted for 947144-53-8


A direct peer-reviewed evaluation of this compound's biological differentiation from its closest analogs is absent from the scientific literature. While computational predictions and broad patent disclosures exist for the general pyridinone scaffold, no published head-to-head studies quantify how the specific combination of C4-chloro, C3-nitro, and C6-trifluoromethyl groups in this exact molecule translates into a meaningful advantage over des-chloro or alternative substitution patterns. Procurement decisions based on analog substitution would therefore be speculative without bespoke internal validation.

Quantitative Evidence for 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one (947144-53-8) Differentiation


Limited Evidence: Reported NaV1.5 Channel Antagonist Activity (947144-53-8)

High-strength differential evidence is limited. The available quantitative data for this compound shows weak antagonist activity at the human NaV1.5 sodium channel (IC50 > 10,000 nM), indicating it is not a potent modulator of this target [1]. No comparative data against a named analog was identified in the search.

Sodium Channels Patch Clamp Electrophysiology NaV1.5

Limited Evidence: Reported NaV1.7 Channel Antagonist Activity (947144-53-8)

The compound exhibits weak to moderate antagonist activity at the human NaV1.7 sodium channel under different activation states (IC50 = 2.90E+3 nM non-inactivated; IC50 = 300 nM partially inactivated) [1]. No comparative data against a named analog was identified in the search.

Sodium Channels Pain Research NaV1.7

Synthetic Intermediate Differentiation: A Unique 4-Chloro Reactive Handle for TLR Agonist Synthesis

The compound serves as a specific, enabling intermediate in the multi-step synthesis of Toll-like receptor 7 (TLR7) agonists, such as PF-4171455 . The C4-chloro substituent is essential for subsequent nucleophilic aromatic substitution (SNAr) reactions to install key amine functionalities, a synthetic route not possible with non-halogenated analogs like 3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one.

Synthetic Intermediate Nucleophilic Substitution TLR Agonists

Application Scenarios for 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one (947144-53-8)


As a Building Block in Medicinal Chemistry for TLR Agonist Programs

Based on its documented use as an intermediate in the synthesis of TLR7 agonists, this compound is appropriate for laboratories actively pursuing novel TLR-modulating agents. Its synthetic utility is defined by the published methodology, which leverages the C4-chloro group for SNAr diversification . Researchers should not expect the compound to possess intrinsic TLR activity itself.

In Screening Cascades for Sodium Channel Modulators (Low Potency Reference)

Given its weak inhibitory activity against NaV1.5 and NaV1.7, this compound may serve as a negative control or as a low-potency starting point for structure-activity relationship (SAR) studies within sodium channel programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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